Cas no 71832-69-4 (2-[2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)quinolin-6-yl]-6-methylbenzothiazole-7-sulphonic acid, compound with 2,2',2''-nitrilotris[ethanol] (1:1))

2-[2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)quinolin-6-yl]-6-methylbenzothiazole-7-sulphonic acid, compound with 2,2',2''-nitrilotris[ethanol] (1:1) structure
71832-69-4 structure
Product Name:2-[2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)quinolin-6-yl]-6-methylbenzothiazole-7-sulphonic acid, compound with 2,2',2''-nitrilotris[ethanol] (1:1)
CAS 번호:71832-69-4
MF:C32H31N3O8S2
메가와트:649.733845949173
CID:1751742
PubChem ID:172908
Update Time:2025-04-21

2-[2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)quinolin-6-yl]-6-methylbenzothiazole-7-sulphonic acid, compound with 2,2',2''-nitrilotris[ethanol] (1:1) 화학적 및 물리적 성질

이름 및 식별자

    • 2-[2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)quinolin-6-yl]-6-methylbenzothiazole-7-sulphonic acid, compound with 2,2',2''-nitrilotris[ethanol] (1:1)
    • 7-Benzothiazolesulfonic acid, 2-(2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-6-quinolinyl)-6-methyl-, compd. with 2,2',2''-nitrilotris(ethanol) (1:1)
    • 2-(2-(1,3-Dioxo-2-indanyl)-6-quinolyl)-6-methyl-7-benzothiazolesulfonic acid, compd. with triethanolamine (1:1)
    • 2-(2-(2,3-Dihydro-1,3-dioxo-1H-inden-2-yl)quinolin-6-yl)-6-methylbenzothiazole-7-sulphonic acid, compound with 2,2',2''-nitrilotris(ethanol) (1:1)
    • 2-[2-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)quinolin-6-yl]-6-methyl-1,3-benzothiazole-7-sulfonic acid - 2,2',2''-nitrilotriethanol (1:1)
    • 2-[bis(2-hydroxyethyl)amino]ethanol,2-[2-(1,3-dioxoinden-2-yl)quinolin-6-yl]-6-methyl-1,3-benzothiazole-7-sulfonic acid
    • -nitrilotris[ethanol] (1:1) (9CI)
    • olinyl]-6-methyl-, compd. with 2,2',2''-nitrilotris[ethanol] (1:1)
    • DTXSID5072436
    • EINECS 276-049-9
    • DTXCID8047133
    • 71832-69-4
    • 인치: 1S/C26H16N2O5S2.C6H15NO3/c1-13-6-9-20-24(25(13)35(31,32)33)34-26(28-20)15-8-10-18-14(12-15)7-11-19(27-18)21-22(29)16-4-2-3-5-17(16)23(21)30;8-4-1-7(2-5-9)3-6-10/h2-12,21H,1H3,(H,31,32,33);8-10H,1-6H2
    • InChIKey: JADMHUDNCZNLEW-UHFFFAOYSA-N
    • 미소: S1C2C(=CC=C(C)C=2S(=O)(=O)O)N=C1C1C=CC2=C(C=1)C=CC(C1C(C3C=CC=CC=3C1=O)=O)=N2.OCCN(CCO)CCO

계산된 속성

  • 정밀분자량: 649.15543
  • 동위원소 질량: 649.15525730g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 4
  • 수소 결합 수용체 수량: 12
  • 중원자 수량: 45
  • 회전 가능한 화학 키 수량: 9
  • 복잡도: 999
  • 총 키 단위 수량: 2
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 215Ų

실험적 성질

  • PSA: 178.22
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